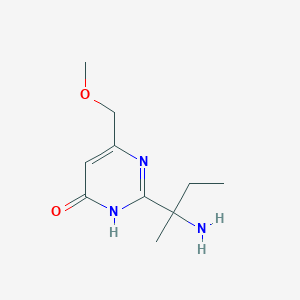

2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one

Description

2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a substituted dihydropyrimidinone derivative characterized by a methoxymethyl group at position 6 and a branched 2-aminobutan-2-yl moiety at position 2 of the pyrimidinone core. This compound belongs to a broader class of 3,4-dihydropyrimidin-4-ones (DHPMs), which are widely studied for their diverse pharmacological activities, including kinase inhibition, receptor antagonism, and antimicrobial properties .

Properties

IUPAC Name |

2-(2-aminobutan-2-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-4-10(2,11)9-12-7(6-15-3)5-8(14)13-9/h5H,4,6,11H2,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIKANWXDINGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC(=CC(=O)N1)COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one, a compound with the molecular formula , has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects supported by diverse research findings.

Chemical Structure

The chemical structure of this compound is illustrated below:

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to this compound demonstrated effective inhibition against various bacterial strains. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL against Candida albicans and Aspergillus niger, which are notable pathogens in fungal infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For example, compounds structurally related to this pyrimidine derivative have shown IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against standard antibiotics. The compound exhibited comparable or superior activity against Gram-positive bacteria when compared to penicillin derivatives .

- Case Study on Cancer Cell Lines : In a recent investigation involving human breast cancer cell lines, the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting its potential as an anticancer agent .

Summary Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 32–42 µg/mL | |

| Anticancer | IC50: ~10 µM | |

| Apoptosis Induction | Increased early apoptotic cells |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects signaling pathways associated with apoptosis and cell cycle regulation, enhancing its therapeutic potential against cancers.

Comparison with Similar Compounds

Key Observations :

- The methoxymethyl group in the target compound provides intermediate polarity compared to bulky isopropyl () or methyl groups (), balancing solubility and membrane permeability.

- The 2-aminobutan-2-yl group distinguishes it from SNAP-7941 derivatives, which feature fluorinated carbamates for enhanced receptor binding .

Comparison with Other Syntheses :

- Compound 17 () : Uses 3,4-difluorobenzaldehyde and t-butyl carboxylate, yielding a lipophilic DHPM with fluorinated aryl groups.

- Compound 4a () : Employs ZnCl₂ catalysis in n-heptane-toluene, favoring crystalline products via recrystallization.

Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.